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Introduction to Levetiracetam and Analytical
Challenges

Levetiracetam (LEV), chemically known as (-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide, is a broad-

spectrum antiseizure medication that has become a first-line treatment for various seizure types due to its

favorable safety profile and minimal drug interaction potential compared to older antiepileptic drugs. As a

highly hydrophilic compound with no ionizable groups and low plasma protein binding (<10%), LEV

presents unique analytical challenges for quantification in biological matrices and pharmaceutical

formulations. Its high water solubility (0.104 g/mL) and low molecular weight result in poor retention on

conventional reversed-phase chromatography columns, requiring specialized methodological approaches for

accurate quantification.

The therapeutic range for LEV has been established between 5–46 μg/mL in plasma, with toxicity risks

increasing above 46 μg/mL, making reliable analytical methods essential for both therapeutic drug

monitoring (TDM) and quality control in pharmaceutical development. This article provides

comprehensive application notes and detailed protocols for the development and validation of robust

analytical methods for LEV quantification across various matrices, incorporating both established and novel

methodological approaches to address the compound's unique physicochemical properties.
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HPLC-UV Method for Plasma Quantification

Materials and Equipment

Levetiracetam standard (purity >98%) and caffeine (internal standard, purity ≥99%)

HPLC-grade solvents: acetonitrile, methanol, water
Blank human plasma for calibration standards and quality controls

Equipment: Shimadzu HPLC system with two LC-10 ADvp solvent delivery pumps, SIL-HTc
autosampler, SPD-10 AV UV-Vis detector, and Supleco Discovery C18 column (5 μm, 250 × 4.6 mm)

with guard column
Software: Clarity version 8.7 for data acquisition and analysis

Chromatographic Conditions

The optimal chromatographic separation employs an isocratic elution with a mobile phase consisting of

water and acetonitrile (90:10, v/v) at a flow rate of 1.0 mL/min. The total run time is 15 minutes with

detection at 192 nm. The column and autosampler are maintained at room temperature throughout the

analysis [1].

Sample Preparation Protocol

Aliquot 300 μL of plasma sample into a clean microcentrifuge tube
Add 50 μL of internal standard working solution (350 μg/mL caffeine)

Vortex the mixture for 1 minute to ensure proper mixing
Precipitate proteins by adding 3 mL of acetonitrile and vortex for 5 minutes

Centrifuge at 4000 rpm for 20 minutes at 4°C to separate precipitated proteins
Transfer the supernatant to a clean tube and evaporate to dryness using a SpeedVac Concentrator

Reconstitute the residue with 350 μL of mobile phase (water:acetonitrile, 90:10, v/v)
Vortex for 10 seconds and transfer 40 μL to HPLC vials for injection [1]

Calibration Standards and Quality Controls

Table 1: Preparation of Calibration Standards and Quality Control Samples
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Concentration Level LEV Concentration (μg/mL) Preparation Method

Stock Solution 1000 10 mg LEV in 10 mL water

Working Solution 100 Dilute stock 1:10 with water

LLOQ 3 Spiked in blank plasma

Low QC 10 Spiked in blank plasma

Mid QC 40 Spiked in blank plasma

High QC 70 Spiked in blank plasma

ULOQ 80 Spiked in blank plasma

Method Validation Results

The method was validated according to EMA guidelines with excellent results. Calibration curves showed

linearity (r² > 0.99) across the 3–80 μg/mL range. Both intra-day and inter-day precision demonstrated CV

< 8% for all QC levels, while accuracy ranged from 92–107%. The lower limit of quantification (LLOQ)

was established at 3 μg/mL with precision <20% and accuracy within ±20%. The extraction recovery was

consistent and exceeded 85% across all QC levels, demonstrating the efficiency of the protein precipitation

protocol [1].

GC-MS Method for Levetiracetam and Impurity Analysis

Method Overview and Advantages

Gas chromatography-mass spectrometry provides an alternative approach for LEV quantification,

particularly valuable for simultaneous analysis of LEV and its process-related toxic impurities such as IMP-

C (pyridine-2-ol). The GC-MS method offers superior sensitivity and selectivity compared to HPLC-UV

methods, with the added advantage of structural confirmation through mass spectral fragmentation
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patterns. This method is particularly suitable for stability studies and pharmaceutical formulation analysis

where impurity profiling is critical [2].

Sample Preparation and Derivatization

Unlike many GC methods for polar compounds, the developed protocol requires no derivatization,

significantly simplifying the sample preparation process. For pharmaceutical formulations:

Extract powdered tablets or syrup equivalent to 50 mg LEV with 10 mL methanol
Sonicate for 15 minutes to ensure complete dissolution

Filter through 0.45 μm membrane filter
Dilute filtrate to appropriate concentration with methanol

Transfer 1 μL to GC vials for analysis [2]

For biological samples, additional sample preparation involving solid-phase extraction or liquid-liquid

extraction may be necessary to remove interfering matrix components.

GC-MS Instrumental Parameters

Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)

Injector temperature: 250°C
Oven program: Initial 80°C (hold 1 min), ramp to 240°C at 15°C/min, hold for 5 min

Carrier gas: Helium at 1.0 mL/min constant flow
Ion source temperature: 230°C

Interface temperature: 280°C
Detection: Selected ion monitoring (SIM) mode with characteristic ions for LEV and IMP-C [2]

Validation Parameters for GC-MS Method

Table 2: GC-MS Method Validation Parameters

Validation Parameter LEV IMP-C

Linear Range (μg/mL) 1–100 0.1–10
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Validation Parameter LEV IMP-C

Correlation Coefficient (r²) 0.9991 0.9987

LOD (μg/mL) 0.004 0.001

LOQ (μg/mL) 0.014 0.005

Precision (% RSD) <5% <5%

Accuracy (% Recovery) 95–105 90–110

Stability Assessment Under Various Conditions

The GC-MS method has been successfully applied to evaluate LEV stability under different storage

conditions and in simulated gastric environments. Studies demonstrate that LEV maintains structural

integrity for up to 4 hours in simulated gastric conditions, with no significant degradation observed at

various storage temperatures, supporting its stability in pharmaceutical formulations and biological samples

[3].

Therapeutic Drug Monitoring Application

Clinical Method Modification

A modified HPLC-UV method was developed specifically for clinical TDM applications in a resource-

limited setting. This method utilizes liquid-liquid extraction with dimethyl sulfoxide (DMSO) as the

extracting solvent, providing excellent clean-up of serum samples. The method employs theophylline as an

internal standard and a mobile phase consisting of potassium dihydrogen phosphate buffer and acetonitrile

pumped at 1.2 mL/min to a C18 column maintained at 40°C with detection at 205 nm [4].

Clinical Validation and Application

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35014882/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10259436/
https://www.smolecule.com/products/s532922?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The method was validated over a linear range of 2.5–80 μg/mL, covering the established therapeutic range

of 5–41 μg/mL. The protocol demonstrated excellent precision with intra-day and inter-day CV < 5% across

all QC levels, and accuracy ranging from 98–102%. The method was applied to 1383 patients (635 children,

683 adults, 40 elderly, and 25 pregnant women), demonstrating its clinical utility across diverse patient

populations [4].

Key Clinical Findings

Analysis of TDM data revealed that 82.5% of patients with LEV levels within the therapeutic range

achieved good seizure control, compared to only 58.6% of patients with subtherapeutic levels. The study also

identified drug-drug interactions with enzyme-inducing antiepileptics (valproate, phenytoin,

carbamazepine) and uncovered poor compliance in 112 of 232 patients with low LEV levels, demonstrating

the critical importance of TDM in epilepsy management [4].

Method Validation Summary

Comparative Method Validation

Table 3: Comparison of Analytical Methods for Levetiracetam Quantification

Method
Parameter

HPLC-UV [1] GC-MS [2] HPTLC [5]
HPLC-UV (TDM)
[4]

Matrix Human

plasma

Pharmaceutical

forms

Tablets Human serum

Linear Range 3–80 μg/mL 1–100 μg/mL 400–3200

ng/spot

2.5–80 μg/mL

LOD 0.5 μg/mL 0.004 μg/mL 0.0917 ng/mL 0.2 μg/mL

LOQ 3 μg/mL 0.014 μg/mL 0.278 ng/mL 0.5 μg/mL
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Method
Parameter

HPLC-UV [1] GC-MS [2] HPTLC [5]
HPLC-UV (TDM)
[4]

Precision (%
RSD)

<8% <5% <2% <5%

Accuracy 92–107% 95–105% 99–101% 98–102%

Runtime 15 min 15 min 30 min 15 min

Stability-Indicating Properties

Forced degradation studies conducted according to ICH guidelines demonstrate that LEV undergoes

significant degradation under acidic, alkaline, oxidative, and photolytic conditions, while remaining stable

under dry heat conditions. A stability-indicating HPLC method utilizing a C18 column with methanol:water

(30:70, v/v) mobile phase at 1.0 mL/min with detection at 205 nm successfully separated LEV from its

degradation products, confirming method specificity [6].

Applications in Research and Clinical Practice

Saliva-Based Therapeutic Drug Monitoring

Recent methodological developments have enabled non-invasive monitoring of LEV through saliva

quantification. A novel isocratic HPLC method utilizing a C8 column with 3.5% ACN in 50 mM phosphate

buffer (pH 6.0) at 1.5 mL/min and 41°C demonstrated excellent correlation between plasma and salivary

LEV levels (R = 0.9), supporting the use of saliva as an alternative matrix for TDM, particularly in pediatric

populations [7].

High-Performance Thin-Layer Chromatography

HPTLC provides a cost-effective alternative for LEV quantification in pharmaceutical formulations. The

method employs silica gel 60 F₂₅₄ TLC plates with toluene:methanol:ethyl acetate (4:4:2 v/v/v) mobile phase
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and densitometric detection at 218 nm. The Rₓ value for LEV is 0.47 ± 0.03 with linearity ranging from 400–

3200 ng/spot (R² = 0.998) and recovery of 99.25–100.7% [5].

Experimental Workflows

Sample Preparation Methods
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Figure 1: Comprehensive Workflow for Levetiracetam Method Development and Application

Conclusion
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The analytical methods detailed in this article provide robust, validated approaches for LEV quantification in

various matrices, addressing different application needs from routine TDM to pharmaceutical quality

control. The HPLC-UV method offers a practical solution for clinical laboratories with limited resources,

while the GC-MS method provides superior sensitivity and specificity for research applications. The

demonstrated correlation between plasma and saliva concentrations opens new possibilities for non-

invasive TDM, particularly valuable in pediatric epilepsy management. As LEV continues to be a widely

prescribed antiepileptic medication, these analytical protocols support both clinical care and pharmaceutical

development through reliable drug quantification.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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